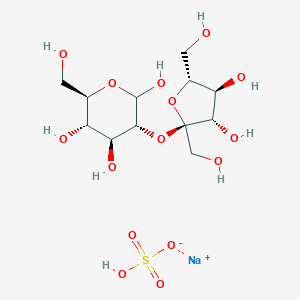![molecular formula C21H28N4O4S B232120 5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C22H29N3O4S, and is often abbreviated as AMPPB.
Wirkmechanismus
AMPPB exerts its effects on the dopamine transporter by binding to a specific site on the transporter protein, thereby preventing the uptake of dopamine into neurons. This leads to an increase in extracellular dopamine levels, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
AMPPB has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and increased sensitivity to the rewarding effects of drugs of abuse. Additionally, AMPPB has been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
AMPPB has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine transporter, as well as its ability to cross the blood-brain barrier. However, there are also limitations to the use of AMPPB, including its potential for off-target effects on other neurotransmitter systems and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on AMPPB, including its use in the development of novel treatments for addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms underlying the effects of AMPPB on dopamine signaling and its interactions with other neurotransmitter systems. Finally, the development of more potent and selective dopamine transporter blockers, based on the structure of AMPPB, may have important implications for the treatment of a range of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of AMPPB involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[3-(4-phenyl-1-piperazinyl)propyl]amine to form the amide intermediate. Finally, the amide intermediate is reacted with sulfamic acid to form the desired product, AMPPB.
Wissenschaftliche Forschungsanwendungen
AMPPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective blocker of the dopamine transporter, which plays a critical role in regulating dopamine signaling in the brain. As such, AMPPB has been used to study the role of dopamine in various physiological and behavioral processes, including addiction, reward, and motor control.
Eigenschaften
Produktname |
5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide |
|---|---|
Molekularformel |
C21H28N4O4S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide |
InChI |
InChI=1S/C21H28N4O4S/c1-29-20-9-8-18(30(22,27)28)16-19(20)21(26)23-10-5-11-24-12-14-25(15-13-24)17-6-3-2-4-7-17/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26)(H2,22,27,28) |
InChI-Schlüssel |
WHJSTTOOMUXKBB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)